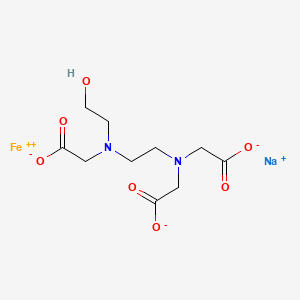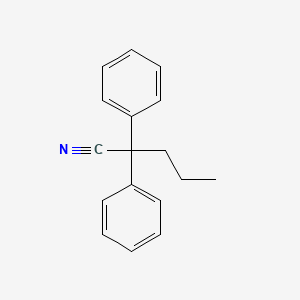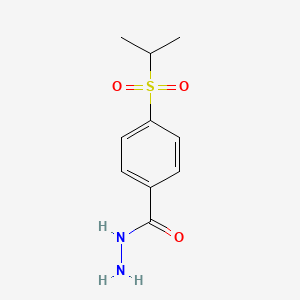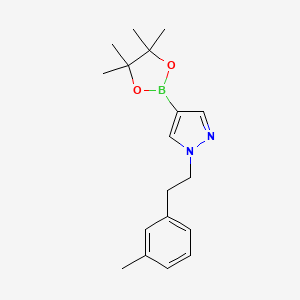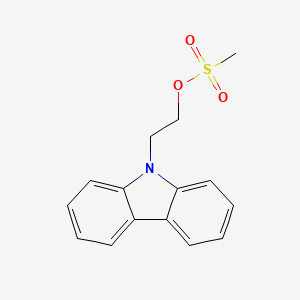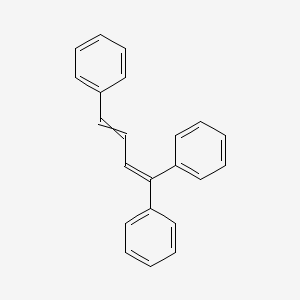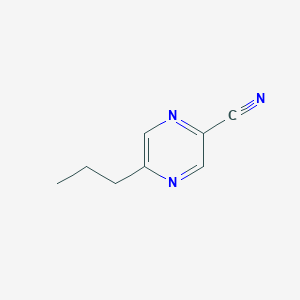
5-Propylpyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propylpyrazine-2-carbonitrile: is a chemical compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with a propyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the catalytic ammoxidation of 2-methylpyrazine using an iron phosphate catalyst in a fixed-bed reactor. The reaction is carried out in the vapor phase, and the conditions typically include a temperature range of 300-400°C and an ammonia atmosphere .
Industrial Production Methods: For industrial-scale production, the same catalytic ammoxidation method can be employed. The process involves continuous feeding of the reactants and efficient heat management to maintain the desired reaction temperature. The product is then purified through distillation and crystallization techniques to achieve high purity levels suitable for various applications .
化学反应分析
Types of Reactions: 5-Propylpyrazine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The pyrazine ring allows for various substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions, often requiring catalysts or specific solvents to facilitate the process.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学研究应用
Chemistry: 5-Propylpyrazine-2-carbonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development purposes.
Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological systems. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate its role in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it valuable for various industrial applications .
作用机制
The mechanism of action of 5-Propylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyrazine ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
相似化合物的比较
2-Methylpyrazine: A precursor in the synthesis of 5-Propylpyrazine-2-carbonitrile, sharing the pyrazine ring structure.
Pyrazinecarbonitrile: Another pyrazine derivative with a nitrile group, differing in the position and type of substituents.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of a propyl group and a nitrile group on the pyrazine ring makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC 名称 |
5-propylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-2-3-7-5-11-8(4-9)6-10-7/h5-6H,2-3H2,1H3 |
InChI 键 |
ZZCRRXPEQMKCHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CN=C(C=N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


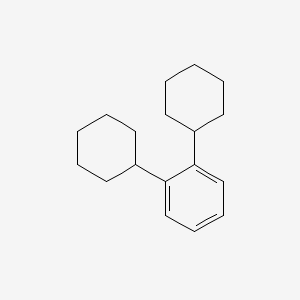
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
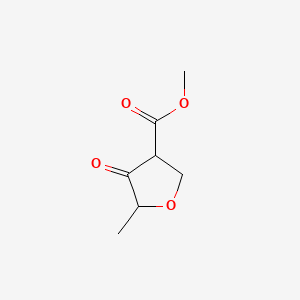
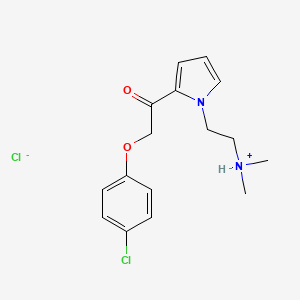
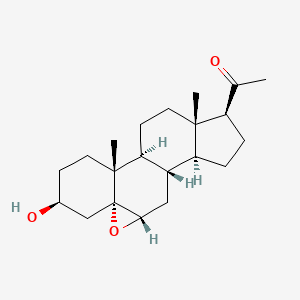
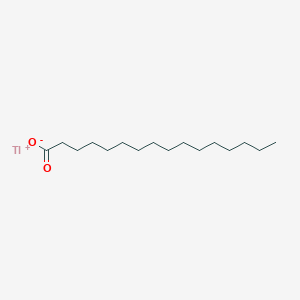
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
